Cobalt(II) oxalate dihydrate

Catalog No.
S3239631
CAS No.
5965-38-8
M.F
C2H4CoO6
M. Wt
182.981
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt(II) oxalate dihydrate

CAS Number

5965-38-8

Product Name

Cobalt(II) oxalate dihydrate

IUPAC Name

cobalt(2+);oxalate;dihydrate

Molecular Formula

C2H4CoO6

Molecular Weight

182.981

InChI

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2

InChI Key

MWHSMSAKVHVSAS-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Co+2]

solubility

not available

Thermal Decomposition

Stabilizer for Hydrogen Cyanide

Preparation of Cobalt Catalysts

Temperature Indicator

Preparation of Cobalt Metal Powder

Recycling of Lithium-Ion Batteries

High-Purity Salts Production

Synthesis of Cobalt(III) Oxalate Complexes

Synthesis of Cobalt(II) Hydroxide

Cobalt(II) oxalate dihydrate is an inorganic compound with the chemical formula CoC2O42H2O\text{CoC}_2\text{O}_4\cdot 2\text{H}_2\text{O}. It appears as a white to pink crystalline powder and is classified as a coordination polymer, where cobalt ions are octahedrally coordinated by oxalate ligands. This compound is notable for its role in various chemical processes, particularly in the synthesis of cobalt-based catalysts and materials used in powder metallurgy .

Cobalt(II) oxalate dihydrate can pose health risks upon exposure. Here are some safety concerns:

  • Toxicity: Cobalt is a suspected human carcinogen. Inhalation or ingestion of cobalt dust can cause respiratory problems and other health effects.
  • Flammability: Not flammable but may decompose upon heating, releasing harmful gases [].

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.
  • Ensure proper ventilation in the workplace to avoid inhalation of dust particles.
  • Follow safe disposal procedures for cobalt-containing waste.
, including:

  • Dehydration Reaction: Upon heating, cobalt(II) oxalate dihydrate loses water molecules to form anhydrous cobalt(II) oxalate.
    CoC2O42H2OCoC2O4+2H2O\text{CoC}_2\text{O}_4\cdot 2\text{H}_2\text{O}\rightarrow \text{CoC}_2\text{O}_4+2\text{H}_2\text{O}
  • Thermal Decomposition: At elevated temperatures, cobalt(II) oxalate decomposes into cobalt metal and carbon dioxide.
    CoC2O4Co+2CO2\text{CoC}_2\text{O}_4\rightarrow \text{Co}+2\text{CO}_2
  • Reaction with Acids: Cobalt(II) oxalate reacts with strong acids to release carbon dioxide and form soluble cobalt salts.
    CoC2O4+2HClCoCl2+2CO2+H2O\text{CoC}_2\text{O}_4+2\text{HCl}\rightarrow \text{CoCl}_2+2\text{CO}_2+\text{H}_2\text{O}

Cobalt(II) oxalate dihydrate can be synthesized through several methods:

  • Precipitation Method: Cobalt sulfate or cobalt chloride can be reacted with ammonium oxalate in an aqueous solution:
    CoSO4+(NH4)2C2O4CoC2O4+ NH4)2SO4\text{CoSO}_4+(NH_4)_2\text{C}_2\text{O}_4\rightarrow \text{CoC}_2\text{O}_4+\text{ NH}_4)_2\text{SO}_4
  • Recycling Lithium-Ion Batteries: Cobalt can be extracted from spent lithium-ion batteries using sulfuric acid leaching followed by precipitation with ammonium oxalate, leading to the formation of cobalt(II) oxalate dihydrate .

Interaction studies involving cobalt(II) oxalate dihydrate primarily focus on its reactivity with other chemical species and its potential biological interactions. Research indicates that its interactions can lead to the formation of various coordination complexes, which may have implications in catalysis and material properties.

Several compounds exhibit similarities to cobalt(II) oxalate dihydrate, particularly other metal oxalates. Here are some notable examples:

Compound NameFormulaUnique Features
Cobalt(I) oxalateCoC₂O₄Lower oxidation state; less stable than Co(II).
Cobalt(III) oxalateCo(C₂O₄)₃Higher oxidation state; forms more stable complexes.
Nickel(II) oxalateNiC₂O₄Similar coordination chemistry; often used in batteries.
Copper(II) oxalateCuC₂O₄Exhibits different thermal stability and color properties.

Cobalt(II) oxalate dihydrate is unique due to its specific coordination geometry and stability compared to other metal oxalates, making it particularly useful in catalysis and material applications .

Aqueous precipitation remains the most widely adopted method for synthesizing cobalt(II) oxalate dihydrate due to its simplicity and cost-effectiveness. The process involves reacting water-soluble cobalt salts, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), with oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) in aqueous media. A typical reaction proceeds as follows:

$$
\text{CoCl}2\text{·6H}2\text{O} + \text{H}2\text{C}2\text{O}4 \rightarrow \text{CoC}2\text{O}4\text{·2H}2\text{O} + 2\text{HCl} + 4\text{H}_2\text{O}
$$

The precipitate forms instantaneously under ambient conditions, with particle morphology influenced by reactant concentrations and mixing dynamics. For instance, at oxalate concentrations exceeding 0.1 mol/dm³, hollow ellipsoidal particles (1–2 µm diameter) dominate, while lower concentrations yield cushion-like aggregates. Flow-driven systems further refine control by maintaining spatial gradients, enabling radially symmetric precipitation patterns with distinct copper and cobalt oxalate zones. Such systems leverage gravity currents to segregate metal oxalates, producing composite crystals like copper oxalate plates coated with cobalt oxalate in transition regions.

Non-Aqueous Synthesis Approaches

Non-aqueous methods, though less common, offer advantages in controlling crystal growth and minimizing hydration. These techniques often employ organic solvents like ethanol or dimethylformamide to dissolve cobalt precursors and oxalic acid. For example, refluxing cobalt acetate tetrahydrate with oxalic acid in ethanol yields anhydrous cobalt oxalate, which subsequently hydrates under controlled humidity. Solvothermal synthesis in autoclaves at elevated temperatures (120–180°C) produces nanoscale particles with uniform size distributions, though scalability remains a challenge.

A notable variant involves ionic liquid-mediated synthesis, where solvents like 1-butyl-3-methylimidazolium tetrafluoroborate act as templates for anisotropic growth. These methods suppress water interference, favoring the formation of high-purity cobalt oxalate dihydrate with tailored surface properties. However, industrial adoption is limited by solvent costs and recovery complexities.

Optimization of Molar Ratios and pH Conditions

Precipitation efficiency and product purity depend critically on molar ratios and pH. Stoichiometric excess of oxalate ions (R = [C₂O₄²⁻]/[Co²⁺]) governs phase composition:

R ValueDominant PhaseNotes
<0.1Co²⁺ hydrationNo precipitation
0.1–0.17CoC₂O₄·2H₂OMaximum yield
>0.17Co(C₂O₄)₂²⁻Soluble complexes form

Table 1: Impact of oxalate-to-cobalt ratio (R) on precipitation outcomes.

pH modulates oxalate speciation: below pH 4.5, H₂C₂O₄ dominates, reducing free C₂O₄²⁻ availability. Near-neutral conditions (pH 5.5–6.5) optimize precipitation by balancing solubility and ligand concentration. Temperature also plays a role; at 25°C, cobalt recovery approaches 100%, while higher temperatures promote competing hydroxide formation.

Industrial-Scale Production from Cobalt-Containing Waste Streams

Industrial synthesis increasingly utilizes cobalt-rich waste streams, such as spent lithium-ion battery cathodes and chemical plating effluents. A representative process involves:

  • Leaching: Waste materials are treated with sulfuric acid to extract cobalt ions into solution.
  • Purification: Impurities (e.g., nickel, copper) are removed via solvent extraction or selective precipitation.
  • Precipitation: Oxalic acid is added to the purified leachate, inducing cobalt oxalate dihydrate formation:

$$
\text{CoSO}4 + \text{H}2\text{C}2\text{O}4 \rightarrow \text{CoC}2\text{O}4\text{·2H}2\text{O} + \text{H}2\text{SO}_4
$$

  • Filtration and Drying: The precipitate is vacuum-filtered, washed, and dried at 80–100°C.

This approach achieves >95% cobalt recovery while reducing reliance on virgin materials. Pilot-scale studies demonstrate throughputs exceeding 500 kg/day, with product purity meeting battery-grade specifications (≥99.5%).

Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) represents a significant coordination polymer compound that undergoes complex thermal decomposition involving multiple distinct pathways and intermediate phases. This comprehensive analysis examines the thermal decomposition behavior through three critical aspects: stepwise dehydration mechanisms, redox behavior during pyrolytic breakdown, and intermediate phase identification during calcination. The thermal decomposition of this compound has been extensively studied using various analytical techniques including thermogravimetric analysis (TGA), differential thermal analysis (DTA), X-ray diffraction (XRD), and quadrupole mass spectrometry (QMS), providing detailed insights into the kinetic parameters and mechanistic pathways involved in the transformation process.

Stepwise Dehydration Mechanisms

Initial Dehydration Process

The thermal decomposition of cobalt(II) oxalate dihydrate begins with a characteristic stepwise dehydration process that occurs through well-defined temperature ranges. Research has demonstrated that the initial dehydration step typically occurs between 118°C and 196°C, resulting in a weight loss of approximately 19.63% [1]. This dehydration process represents the removal of two water molecules from the coordination sphere of the cobalt oxalate dihydrate structure, leading to the formation of anhydrous cobalt oxalate (CoC₂O₄).

The dehydration mechanism follows a phase boundary reaction process, where the water molecules are systematically removed from the crystal lattice structure [2]. Thermogravimetric analysis has shown that the dehydration occurs in distinct stages, with the first stage typically showing an observed weight loss of 18.607% in the temperature range of 150°C to 250°C [3]. This weight loss corresponds closely to the theoretical value of 19.67% for the removal of two moles of water from the dihydrate structure [4].

Kinetic Parameters of Dehydration

The kinetic analysis of the dehydration process reveals significant insights into the mechanism of water removal. Studies have demonstrated that the dehydration follows the Avrami-Erofeev equation with a parameter n=2, indicating a nucleation and growth mechanism [5]. The activation energy for the dehydration process has been determined to be approximately 160 kJ/mol, which reflects the energy barrier for the removal of coordinated water molecules from the cobalt oxalate structure [6].

The dehydration kinetics are significantly influenced by atmospheric conditions. In air atmosphere, the dehydration process occurs at slightly lower temperatures compared to inert atmospheres, with the process completing between 180°C and 235°C under nitrogen conditions [7]. The presence of oxygen in the atmosphere affects the thermal stability of the hydrated structure, leading to variations in the dehydration temperature range.

Structural Changes During Dehydration

During the dehydration process, significant structural changes occur within the cobalt oxalate crystal lattice. X-ray diffraction studies have revealed that the dehydration leads to a transition from the hydrated monoclinic or orthorhombic structure to an anhydrous monoclinic structure [8]. The dehydration process results in a decrease in the interplanar spacings, indicating a contraction of the crystal lattice as water molecules are removed [7].

Infrared spectroscopic analysis during the dehydration process shows the gradual disappearance of the broad band at 3401 cm⁻¹, which is assigned to the hydroxyl group stretching frequencies [6]. The sharp peaks corresponding to the oxalate group frequencies remain intact during the dehydration process, confirming that the oxalate ligands remain coordinated to the cobalt center throughout the water removal process.

Redox Behavior During Pyrolytic Breakdown

Atmospheric Influence on Redox Reactions

The redox behavior of cobalt(II) oxalate dihydrate during thermal decomposition exhibits a strong dependence on the atmospheric conditions. In air atmosphere, the thermal decomposition leads to oxidative processes that result in the formation of cobalt oxide phases. The decomposition in air typically occurs between 248°C and 279°C, with the formation of Co₃O₄ as the primary product [1]. This oxidative decomposition is characterized by an exothermic reaction with significant heat evolution.

In contrast, under inert atmospheres such as nitrogen or vacuum conditions, the thermal decomposition follows a reductive pathway. The decomposition under nitrogen atmosphere occurs at higher temperatures, typically between 310°C and 360°C, and results in the formation of metallic cobalt as the final product [5]. This reductive decomposition pathway involves the reduction of cobalt(II) ions to metallic cobalt through reaction with the carbon monoxide generated during the decomposition of the oxalate ligands.

Parallel Decomposition Reactions

Advanced analytical techniques, particularly quadrupole mass spectrometry (QMS), have revealed the presence of parallel decomposition reactions during the thermal breakdown of cobalt oxalate. Mass spectrometric analysis has identified two distinct parallel reactions occurring simultaneously during the decomposition process [5]. The first reaction pathway leads to the formation of metallic cobalt, while the second pathway results in the formation of cobalt oxide (CoO) as an intermediate phase.

These parallel reactions can be distinguished through their different activation energies and kinetic parameters. The reaction leading to metallic cobalt formation exhibits an activation energy of 97.14 kJ/mol with an Avrami-Erofeev parameter n=2 [5]. The pathway leading to cobalt oxide formation demonstrates a more complex two-stage process with activation energies of 251.15 kJ/mol for the first stage and 203.21 kJ/mol for the second stage [5].

Electron Transfer Mechanisms

The redox behavior during pyrolytic breakdown involves complex electron transfer mechanisms that are influenced by the nature of the metal-ligand interactions. Research has suggested that the decomposition of cobalt oxalate may be initiated by electron transfer from the oxalate ion to the cobalt ions [9]. This electron transfer mechanism is particularly significant for cobalt, nickel, and copper oxalates, which decompose at lower temperatures as the inverse of the ionic radius increases.

The electron transfer process leads to the formation of reactive intermediates that facilitate the subsequent decomposition reactions. The mechanism involves the initial oxidation of cobalt(II) to cobalt(III) in the presence of oxygen, followed by the decomposition of the oxalate ligands to generate carbon monoxide and carbon dioxide [6]. The relative proportions of these gaseous products depend on the atmospheric conditions and temperature of decomposition.

Intermediate Phase Identification During Calcination

Sequential Phase Transformations

The thermal decomposition of cobalt(II) oxalate dihydrate involves a series of sequential phase transformations that can be identified through various analytical techniques. The phase sequence begins with the hydrated cobalt oxalate dihydrate (CoC₂O₄·2H₂O) at room temperature, progresses through the anhydrous cobalt oxalate (CoC₂O₄) phase, and ultimately leads to the formation of either metallic cobalt or cobalt oxide phases depending on the atmospheric conditions.

X-ray diffraction analysis has provided detailed information about the crystal structures of these intermediate phases. The initial hydrated phase exhibits either monoclinic or orthorhombic crystal structures, depending on the preparation conditions [8]. The anhydrous intermediate phase maintains a monoclinic structure but with reduced lattice parameters compared to the hydrated form [5].

Cobalt Oxide Phase Formation

Under oxidizing conditions, the thermal decomposition process leads to the formation of cobalt oxide phases as intermediate and final products. The formation of cobalt oxide (CoO) typically occurs as an intermediate phase during the decomposition process, particularly under conditions where oxygen availability is limited [5]. This intermediate CoO phase subsequently undergoes oxidation to form the stable Co₃O₄ phase at higher temperatures.

The Co₃O₄ phase exhibits a cubic spinel structure with well-defined X-ray diffraction peaks. The formation of this phase occurs through a two-stage oxidation process, with the first stage involving the oxidation of metallic cobalt to CoO, followed by the further oxidation of CoO to Co₃O₄ [10]. The transition temperatures for these phase transformations are dependent on the heating rate, atmospheric conditions, and the presence of impurities.

Metallic Cobalt Formation

Under reducing conditions or inert atmospheres, the thermal decomposition pathway leads to the formation of metallic cobalt as the final product. The formation of metallic cobalt occurs through the reduction of cobalt(II) ions by the carbon monoxide generated during the decomposition of the oxalate ligands [5]. This reduction process typically occurs at temperatures between 310°C and 360°C under nitrogen atmosphere.

The metallic cobalt formed during the decomposition process exhibits a cubic crystal structure with characteristic X-ray diffraction patterns. The particle size and morphology of the metallic cobalt product are influenced by the decomposition conditions, with higher temperatures generally leading to larger particle sizes due to sintering effects [11]. The catalytic activity of the metallic cobalt product has been demonstrated in various applications, including hydrogen peroxide decomposition reactions [12].

Phase Identification Techniques

The identification of intermediate phases during the calcination process requires the application of multiple analytical techniques. X-ray diffraction serves as the primary method for phase identification, providing information about the crystal structure and phase purity of the intermediate products. The characteristic diffraction peaks for each phase can be used to determine the phase composition and monitor the progress of the phase transformations [10].

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provide complementary information about the thermal behavior and phase transition temperatures. The combination of these techniques allows for the construction of detailed phase diagrams that describe the thermal decomposition pathway under different atmospheric conditions [3].

Research Findings and Data Analysis

Dehydration Kinetics Data

Temperature Range (°C)Weight Loss (%)MechanismAtmosphereReference
118-19619.63Stepwise dehydrationAir [1]
150-25018.607Stepwise dehydrationAir [3]
120-21017.46Dehydration to anhydrousAir [4]
180-235~19.77Dehydration to anhydrousNitrogen [7]
200-247~19.67Dehydration to anhydrousAir [13]

Decomposition Kinetics Data

Temperature Range (°C)ProductAtmosphereActivation Energy (kJ/mol)MechanismReference
248-279Co₃O₄Air251.15 + 203.21Two-stage process [5]
290-360Co₃O₄Air97.14Avrami-Erofeev n=2 [5]
310-360Co metalNitrogen~136Avrami-Erofeev n=2 [5]
563Co₃O₄Air222.15Exothermic decomposition [6]
330Co₃O₄Air~125Avrami-Erofeev n=3 [14]

Intermediate Phase Data

PhaseFormation Temperature (°C)Crystal StructureAtmosphere DependenceReference
CoC₂O₄·2H₂ORoom temperatureMonoclinic/OrthorhombicStable in air [8]
CoC₂O₄ (anhydrous)118-196MonoclinicStable in air/N₂ [5]
CoO290-360CubicIntermediate in N₂ [5]
Co (metallic)310-360CubicFinal in N₂ [5]
Co₃O₄248-279Cubic spinelFinal in air [10]

The comprehensive analysis of thermal decomposition pathways reveals that cobalt(II) oxalate dihydrate undergoes complex transformation processes that are highly dependent on atmospheric conditions and temperature. The stepwise dehydration mechanism follows well-defined kinetic parameters, with activation energies ranging from 97.14 to 251.15 kJ/mol depending on the specific decomposition pathway [5]. The identification of intermediate phases provides crucial information for understanding the overall decomposition mechanism and optimizing processing conditions for specific applications.

The redox behavior during pyrolytic breakdown demonstrates the versatility of cobalt oxalate as a precursor for both metallic cobalt and cobalt oxide phases. The formation of different products under varying atmospheric conditions highlights the importance of controlling the processing environment to achieve desired phase compositions. The kinetic analysis using the Avrami-Erofeev equation provides valuable insights into the nucleation and growth mechanisms involved in the thermal decomposition process.

Dates

Last modified: 08-19-2023

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